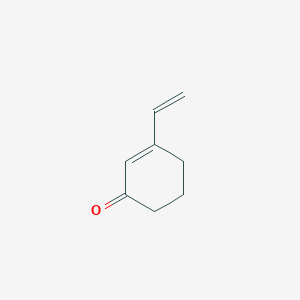

3-Vinyl-cyclohex-2-enone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Vinyl-cyclohex-2-enone is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 122.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 3-Vinyl-cyclohex-2-enone

This compound can be synthesized through a series of steps starting from benzene. The process typically involves the following stages:

- Starting Material : Benzene is used as the initial non-renewable resource.

- Intermediate Formation : Key intermediates such as cumarin and phenol are produced through various reactions including Birch reduction.

- Final Product : The final product, this compound, is obtained after several transformations, including ethenolysis and metathesis reactions .

The synthesis process is evaluated for its environmental impact and efficiency, with comparisons made to other synthetic routes that utilize renewable resources.

Pharmaceutical Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of several biologically active molecules:

- Norfenefrine : This compound is synthesized from 3-vinylphenol (derived from this compound) through hydroxyamination reactions. The process yields norfenefrine with over 70% efficiency .

- Other Pharmaceuticals : Other drugs such as rac-phenylephrine and fenoprofene are also synthesized using pathways that involve this compound .

Material Science

This compound has found applications in material science as a precursor for the development of polymers and advanced materials due to its reactive vinyl group. Its ability to undergo polymerization reactions allows it to be used in creating novel materials with tailored properties.

Case Study 1: Synthesis of Norfenefrine

A study demonstrated the synthesis of norfenefrine from cardanol-derived 3-vinylphenol using an iron porphyrin catalyst. The reaction conditions were optimized to achieve high yields while minimizing environmental impact. The results indicated that this method not only produced norfenefrine efficiently but also utilized renewable resources .

Case Study 2: Polymer Development

Research has shown that when this compound is copolymerized with other monomers, it results in materials with enhanced mechanical properties and thermal stability. This application highlights its potential in developing high-performance materials for industrial uses.

Data Table: Comparison of Synthetic Routes

| Synthetic Route | Yield (%) | Steps | Environmental Impact |

|---|---|---|---|

| Benzene → this compound | 75 | 6 | Moderate |

| Cardanol → Norfenefrine | >70 | 5 | Low |

| Alternative Fossil Fuel Route | <45 | Varies | High |

Análisis De Reacciones Químicas

Electrophilic Reactivity and Michael Addition

The conjugated enone system facilitates nucleophilic attacks, particularly in Michael additions. Palladium-catalyzed oxidative cross-coupling reactions under salt-free conditions demonstrate broad substrate tolerance, producing functionalized cyclohexenones in high yields. Kinetic studies reveal solvent polarity significantly impacts reaction rates, with polar aprotic solvents accelerating nucleophilic additions.

Catalytic Asymmetric Isomerization

A cooperative iminium-base catalytic system enables enantioselective isomerization of β,γ-unsaturated precursors to chiral 3-vinyl-cyclohex-2-enones. This method achieves enantiomeric excess (ee) values up to 88% and has been applied in the total synthesis of (−)-isoacanthodoral . Key parameters include:

| Catalyst Type | ee (%) | Application Example |

|---|---|---|

| Iminium-base catalysts | 88 | (−)-isoacanthodoral synthesis |

Iodine-Mediated Transformations

Iodine/DMSO systems promote regioselective arylations and hydroxylations. For example:

Mechanistic studies suggest iodine acts as a Lewis acid, activating the enone for electrophilic aromatic substitution .

Photochemical [2+2] Cycloadditions

Under UV irradiation, 3-vinyl-cyclohex-2-enone undergoes [2+2] photodimerization. For cyclopentenone analogs, this produces cis-anti-cis dimers (e.g., compounds 17 and 18 ) via triplet-state 1,4-diradical intermediates . Reaction outcomes depend on:

-

Substitution pattern : Methyl groups at β-positions reduce yields (45–63%) .

-

Solvent effects : Nonpolar solvents favor dimerization over decomposition .

Mechanistic Insights

-

Electrophilic activation : The α,β-unsaturated system enhances electrophilicity at the β-carbon, enabling conjugate additions .

-

Radical pathways : Photochemical reactions proceed through diradical intermediates, confirmed by spin-trapping experiments .

-

Stereocontrol : Asymmetric catalysis relies on π-π interactions between the enone and chiral catalysts .

This compound’s multifunctional reactivity positions it as a critical intermediate in synthetic organic chemistry and pharmaceutical development.

Propiedades

Número CAS |

40996-91-6 |

|---|---|

Fórmula molecular |

C8H10O |

Peso molecular |

122.16 g/mol |

Nombre IUPAC |

3-ethenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h2,6H,1,3-5H2 |

Clave InChI |

SYSKKMBZQQKRKI-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC(=O)CCC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.